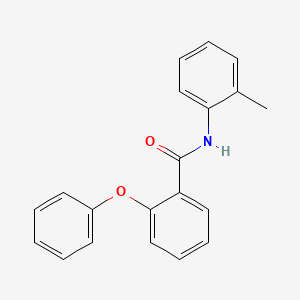

N-(2-methylphenyl)-2-phenoxybenzamide

Description

N-(2-Methylphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a benzoyl group substituted with a phenoxy moiety at the 2-position and an N-linked 2-methylphenyl group. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. For instance, substituents such as methyl, methoxy, and halogen groups on the benzamide or aryl rings are known to influence electronic properties, solubility, and intermolecular interactions like hydrogen bonding .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-9-5-7-13-18(15)21-20(22)17-12-6-8-14-19(17)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKTWWBXUTWUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-methylphenyl)-2-phenoxybenzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-(2-methylphenyl)-2-phenoxybenzamide can be compared with other benzamide derivatives such as N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea and N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the phenoxy group in this compound imparts unique chemical properties, making it distinct from its analogs.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzamides

- Key Observations :

- The dihedral angle between aromatic rings in 2-Methyl-N-phenylbenzamide (88.05°) suggests near-perpendicular orientation, reducing steric strain and enabling hydrogen-bonded chain formation .

- Fluorinated analogs (e.g., N-(2,3-Difluorophenyl)-2-fluorobenzamide) exhibit F⋯H–N hydrogen bonds, enhancing crystal packing and stability .

- Methoxy and methyl groups (e.g., in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) improve fluorescence properties, likely due to electron-donating effects .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Benzamides

*LogP: Partition coefficient (octanol/water). †Estimated via analogy to N-Hydroxy-2-methoxy-N-phenylbenzamide .

- Key Observations: Bulkier substituents (e.g., phenoxy, thiadiazolyl) increase molecular weight and hydrophobicity, reducing aqueous solubility . Methoxy groups marginally improve solubility compared to methyl or halogen substituents .

Biological Activity

N-(2-methylphenyl)-2-phenoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential for various biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15NO2. The compound features a benzamide moiety with a 2-methylphenyl group and a phenoxy group, which contribute to its unique chemical properties and biological activities.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly as an inhibitor of anti-apoptotic proteins such as Bcl-2. By inhibiting these proteins, the compound may induce apoptosis in cancer cells, making it a candidate for therapeutic development in oncology.

Mechanism of Action:

- Inhibition of Bcl-2: Studies indicate that this compound binds to Bcl-2, leading to increased apoptosis rates in various cancer cell lines.

- Cell Cycle Arrest: Additional research suggests that the compound may also interfere with cell cycle progression, further contributing to its anticancer effects.

Antimicrobial Activity

The compound has also shown antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness as an antibacterial agent has been documented in several studies:

- Minimum Inhibitory Concentration (MIC): Early findings suggest that this compound exhibits significant antibacterial activity with MIC values comparable to established antibiotics against strains such as MRSA .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | MRSA | 0.8 |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | MRSA | 1.6 |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy: A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting potent anticancer activity.

- Antimicrobial Screening: In a phenotypic screening approach, this compound was identified as a lead compound with promising antibacterial activity against resistant strains of Staphylococcus aureus .

Research Findings

Recent research highlights the potential of this compound as both an anticancer and antimicrobial agent. The following findings summarize its biological activities:

- Anticancer Activity: Induction of apoptosis in cancer cells through Bcl-2 inhibition.

- Antimicrobial Activity: Effective against MRSA and other Gram-positive bacteria with low MIC values.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DCC/DMAP | CH₂Cl₂ | DMAP | 75–85 | |

| EDC/HOBt | DMF | None | 65–70 | |

| Pd/C (H₂ atmosphere) | MeOH | - | 80–90 |

How can crystallographic data for this compound be refined, and which software is recommended?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.

Advanced

The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement . Key steps:

Data integration : Use programs like SAINT or APEX2.

Structure solution : Direct methods (SHELXS) for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation : Check for R-factor convergence (<5%) and CCDC deposition (e.g., CIF files).

How can researchers design assays to evaluate the antimicrobial activity of this compound?

Basic

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Advanced

- Target-specific assays : Enzyme inhibition studies (e.g., β-lactamase or topoisomerase IV) to identify mechanistic pathways.

- Synergy testing : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects .

- Resistance profiling : Serial passage experiments to monitor mutation rates under sub-MIC conditions.

How should conflicting data in pharmacological studies of this compound be addressed?

Q. Advanced

- Purity validation : Use HPLC (>95% purity) and LC-MS to rule out impurities as confounding factors .

- Dose-response curves : Replicate assays across multiple cell lines or microbial strains to confirm consistency.

- Computational modeling : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding discrepancies .

What substituent modifications in this compound derivatives enhance bioactivity?

Basic

Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the benzamide ring improve antimicrobial potency .

Q. Advanced

- SAR Studies :

- Phenoxy group : Fluorination increases lipophilicity and membrane permeability.

- Methylphenyl group : Bulkier substituents (e.g., -CF₃) enhance target specificity but may reduce solubility .

- Table 2: Bioactivity Trends

| Substituent (R) | MIC (µg/mL) | LogP | Target Affinity |

|---|---|---|---|

| -H | 64 | 3.2 | Low |

| -Cl | 16 | 3.8 | High |

| -OCH₃ | 32 | 2.9 | Moderate |

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms molecular structure and regiochemistry.

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. Advanced

- XPS : Surface analysis for elemental composition.

- Spectrofluorometry : Quantifies aggregation-induced emission (AIE) properties in solution .

How can computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., DNA gyrase).

- DFT calculations : Gaussian 09 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps) .

- MD simulations : AMBER or GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.